5-Iodo-4-isopropyl-6-(piperidin-1-yl)pyrimidine
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Overview
Description
5-Iodo-4-isopropyl-6-(piperidin-1-yl)pyrimidine: is a heterocyclic compound with the molecular formula C12H18IN3 and a molecular weight of 331.2 g/mol . This compound features a pyrimidine ring substituted with an iodine atom, an isopropyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-isopropyl-6-(piperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS).
Substitution with Isopropyl and Piperidine Groups: The isopropyl and piperidine groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Iodo-4-isopropyl-6-(piperidin-1-yl)pyrimidine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors .
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Iodo-4-isopropyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): A related compound with similar structural features but different functional groups.
Other Piperidine Derivatives: Various piperidine-containing compounds with different substituents and biological activities.
Uniqueness: 5-Iodo-4-isopropyl-6-(piperidin-1-yl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18IN3 |
---|---|
Molecular Weight |
331.20 g/mol |
IUPAC Name |
5-iodo-4-piperidin-1-yl-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C12H18IN3/c1-9(2)11-10(13)12(15-8-14-11)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 |
InChI Key |
VYUJDPGFDTWUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CCCCC2)I |
Origin of Product |
United States |
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